![molecular formula C14H12N2O3S B2644459 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime CAS No. 477852-05-4](/img/structure/B2644459.png)
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” is a chemical substance with the CAS number 477852-05-4 . It is available for purchase in quantities ranging from 1mg to 10mg .
Molecular Structure Analysis
The molecular structure of “4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” can be represented by the InChI code1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-8H,9H2,1H3 . This indicates that the compound has a molecular weight of 288.33 . Physical And Chemical Properties Analysis
The compound “4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” is a solid substance . It has a molecular weight of 288.33 .Scientific Research Applications
Transparent Aromatic Polyimides
Research by Tapaswi et al. (2015) focused on synthesizing transparent polyimides (PIs) with high refractive indices and small birefringences, as well as good thermomechanical stabilities, using thiophenyl-substituted benzidines derived from the benzidine rearrangement reaction. These PIs, including those synthesized from BTPB and BCTPB with different dianhydrides, exhibit high average refractive indices and are suitable for applications requiring transparent materials with excellent optical and thermal properties (Tapaswi et al., 2015).
Dihydrofolate Reductase Inhibitors
Al-Wahaibi et al. (2021) described the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives as potential dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis and molecular docking simulations assessed these compounds' inhibitory potential against the human DHFR enzyme, indicating potential applications in developing new therapeutics (Al-Wahaibi et al., 2021).
Reactivators of Organophosphate-Inhibited Acetylcholinesterase
Degorre et al. (1988) prepared new oximes that reactivate acetylcholinesterase (AChE) inhibited by organophosphates, revealing significant reactivation potency and low toxicity. These findings could have implications for treating organophosphate poisoning (Degorre et al., 1988).
High-Valent Cobalt-Oxo Species in Oxidation Processes
Zong et al. (2020) discovered the generation of high-valent cobalt-oxo species [Co(IV)] instead of the traditionally recognized sulfate radical in the cobalt(II)-activated peroxymonosulfate process. This mechanism offers new insights into the oxidation of organic pollutants and the role of Co(IV) species in environmental remediation (Zong et al., 2020).
Safety and Hazards
The safety information available for “4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
(NE)-N-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-9,17H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPVPOASIGPKW-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

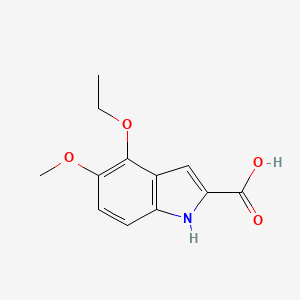
![2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2644378.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2644383.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2644384.png)
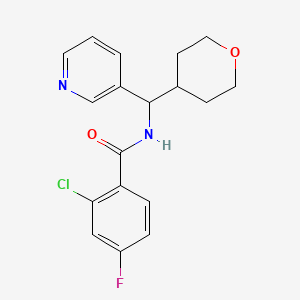

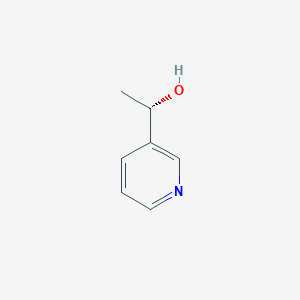
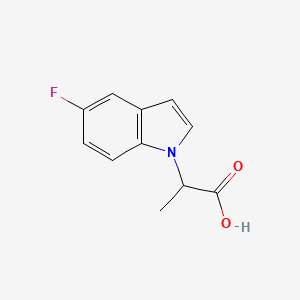
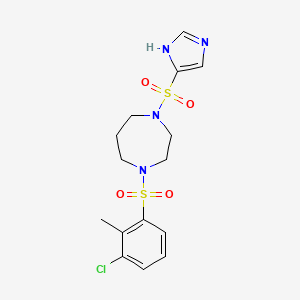
![2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2644393.png)
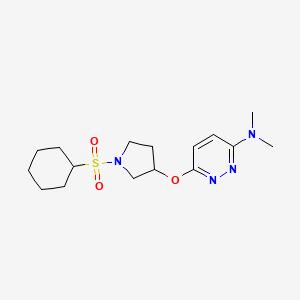
![methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2644395.png)
